Cas no 56106-97-9 (Methanone, [3-nitro-4-(1-piperidinyl)phenyl]phenyl-)
56106-97-9 structure
Product Name:Methanone, [3-nitro-4-(1-piperidinyl)phenyl]phenyl-
CAS-nummer:56106-97-9
MF:C18H18N2O3
MW:310.347124576569
CID:349773
PubChem ID:626066
Update Time:2025-04-19
Methanone, [3-nitro-4-(1-piperidinyl)phenyl]phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Methanone, [3-nitro-4-(1-piperidinyl)phenyl]phenyl-
- (3-nitro-4-piperidin-1-ylphenyl)-phenylmethanone
- Oprea1_835452
- 4-Piperedino-3-nitrobenzophenone
- [3-Nitro-4-(1-piperidinyl)phenyl](phenyl)methanone
- 56106-97-9
- [3-Nitro-4-(1-piperidinyl)phenyl](phenyl)methanone #
- AKOS000715105
- ST50251142
- 3-nitro-4-piperidino-benzophenone
- SCHEMBL10726741
- DTXSID00347806
- Z31192800
-
- Inchi: 1S/C18H18N2O3/c21-18(14-7-3-1-4-8-14)15-9-10-16(17(13-15)20(22)23)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2
- InChI-sleutel: ZMTXSKUYSYBJSE-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=C(C(C2C=CC=CC=2)=O)C=CC=1N1CCCCC1)=O
Berekende eigenschappen
- Exacte massa: 310.13184
- Monoisotopische massa: 310.13174244g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 423
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 66.1Ų
Experimentele eigenschappen
- PSA: 63.45
Methanone, [3-nitro-4-(1-piperidinyl)phenyl]phenyl- Gerelateerde literatuur
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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